G4RGDSP Alginate Conjugation Confers 3.2-Fold Myoblast Viability Improvement Over Unmodified Alginate
In a direct within-study comparison using primary rat myoblasts seeded into nanoporous alginate scaffolds, G4RGDSP conjugation to alginate increased 24-hour cell viability from 5 ± 2.5% (unmodified alginate baseline) to 16 ± 1.4% (G4RGDSP-alginate), representing a 3.2-fold improvement. Outward cell migration over the same period increased from 4 ± 0.5% to 6 ± 1% [1]. Although the absolute viability remained modest without additional scaffold modifications, the quantified fold-change establishes that G4RGDSP coupling provides a measurable, statistically distinguishable cell-adhesion benefit over non-functionalized alginate.
| Evidence Dimension | 24-hour cell viability in 3D nanoporous alginate scaffold |
|---|---|
| Target Compound Data | 16 ± 1.4% viable myoblasts (G4RGDSP-coupled alginate) |
| Comparator Or Baseline | 5 ± 2.5% viable myoblasts (unmodified alginate, no peptide) |
| Quantified Difference | 3.2-fold increase in viability; migration improved from 4 ± 0.5% to 6 ± 1% |
| Conditions | Primary rat myoblasts; nanoporous alginate gels; 24 h post-seeding; in vitro |
Why This Matters
For procurement in myoblast transplantation and muscle regeneration studies, this data directly quantifies the minimum adhesion gain G4RGDSP-alginate provides over unmodified alginate, enabling rational cost-benefit decisions when evaluating peptide-functionalized scaffolds.
- [1] Hill E, Boontheekul T, Mooney D. Designing scaffolds to enhance transplanted myoblast survival and migration. Tissue Eng. 2006;12(5):1295-1304. doi:10.1089/ten.2006.12.1295 View Source
